REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([CH:5]1[CH2:12][CH:11]2[C:13](=O)[CH:7]([CH2:8][CH2:9][CH2:10]2)[CH2:6]1)=[O:4].C([O-])(=O)C.[NH4+].[BH3-]C#[N:22].[Na+]>CO>[CH3:1][O:2][C:3]([CH:5]1[CH2:12][CH:11]2[CH:13]([NH2:22])[CH:7]([CH2:8][CH2:9][CH2:10]2)[CH2:6]1)=[O:4] |f:1.2,3.4|
|
Name
|
|
Quantity
|
2.03 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1CC2CCCC(C1)C2=O
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N.[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was then evaporated
|
Type
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DISSOLUTION
|
Details
|
the residue was dissolved in dichloromethane
|
Type
|
WASH
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Details
|
washed with water, NaHCO3 solution, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
and dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
After filtration and evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
the amine was used without further purification
|
Name
|
|
Type
|
|
Smiles
|
COC(=O)C1CC2CCCC(C1)C2N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |